3-Amino-1H-pyrrolo[3,2-b]pyridin-7-ol

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3-Amino-1H-pyrrolo[3,2-b]pyridin-7-ol (CAS 1190319-24-4) is a critical heterocyclic building block for medicinal chemistry programs targeting kinase inhibitors. The precisely positioned 3-amino and 7-hydroxy groups create a unique array of hydrogen-bond donors and acceptors and furnish orthogonal reactive handles that are absent from close analogs such as 3-bromo-1H-pyrrolo[3,2-b]pyridin-7-ol (CAS 1190319-67-5) or the unsubstituted scaffold (CAS 1190318-96-7). Substituting with a generic derivative will fundamentally alter reactivity and final molecular architecture, rendering it unsuitable for defined synthetic routes. This compound is essential for structure-activity relationship (SAR) exploration around the privileged 4-azaindole motif and for constructing advanced polycyclic heteroaromatic systems via cross-coupling, alkylation, or cyclocondensation. Procure this specific substitution pattern to ensure fidelity in your synthetic pathway and biological assays.

Molecular Formula C7H7N3O
Molecular Weight 149.15 g/mol
CAS No. 1190319-24-4
Cat. No. B3219579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1H-pyrrolo[3,2-b]pyridin-7-ol
CAS1190319-24-4
Molecular FormulaC7H7N3O
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESC1=CNC2=C(C1=O)NC=C2N
InChIInChI=1S/C7H7N3O/c8-4-3-10-7-5(11)1-2-9-6(4)7/h1-3,10H,8H2,(H,9,11)
InChIKeyCIGWMHKTNPIDKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procuring 3-Amino-1H-pyrrolo[3,2-b]pyridin-7-ol (CAS 1190319-24-4): A Heterocyclic Building Block for Research


3-Amino-1H-pyrrolo[3,2-b]pyridin-7-ol (CAS: 1190319-24-4) is a heterocyclic organic compound with the molecular formula C7H7N3O and a molecular weight of 149.15 g/mol [1]. It features a fused pyrrolo[3,2-b]pyridine core, a scaffold common in medicinal chemistry for the development of kinase inhibitors and other bioactive molecules [2]. The compound is available from several research chemical suppliers, typically with a purity specification of 95% [1]. Its primary role is as a versatile building block for synthesizing more complex heterocyclic compounds.

The Critical Role of 3-Amino-1H-pyrrolo[3,2-b]pyridin-7-ol (CAS 1190319-24-4) in Synthesis: Why Analogs Are Not Interchangeable


While the pyrrolo[3,2-b]pyridine scaffold is common, substituting 3-Amino-1H-pyrrolo[3,2-b]pyridin-7-ol with a close analog like 3-bromo-1H-pyrrolo[3,2-b]pyridin-7-ol (CAS: 1190319-67-5) or the unsubstituted 1H-pyrrolo[3,2-b]pyridin-7-ol (CAS: 1190318-96-7) will fundamentally alter the compound's reactivity and the final product's structure. The specific substitution pattern of an amino group at the 3-position and a hydroxyl group at the 7-position provides a unique set of hydrogen bond donors and acceptors, as well as reactive handles, that are not present in other derivatives [1]. Generic substitution would lead to a different set of chemical transformations and a different molecular entity, making it an unsuitable replacement for a defined synthetic route [1]. The precise location of these functional groups is critical for the intended interactions in subsequent reactions or biological assays.

Quantitative Evidence Guide for Selecting 3-Amino-1H-pyrrolo[3,2-b]pyridin-7-ol (CAS 1190319-24-4)


Procurement Specification: Purity and Storage of 3-Amino-1H-pyrrolo[3,2-b]pyridin-7-ol (CAS 1190319-24-4)

Vendor specifications provide a clear quantitative baseline for procurement. The compound is offered with a minimum purity of 95% . For long-term stability, it should be stored in a cool, dry place . One vendor recommends storage at 0°C .

Chemical Synthesis Procurement Quality Control

Physicochemical Profile: Computed Properties of 3-Amino-1H-pyrrolo[3,2-b]pyridin-7-ol (CAS 1190319-24-4)

Computed properties from PubChem provide a baseline for understanding the compound's behavior. It has a topological polar surface area (TPSA) of 70.9 Ų, 3 hydrogen bond donors, and 3 hydrogen bond acceptors [1]. These values differ from other pyrrolo[3,2-b]pyridine analogs, such as the unsubstituted core 1H-pyrrolo[3,2-b]pyridin-7-ol (CAS: 1190318-96-7), which has a TPSA of 45.8 Ų and only 1 hydrogen bond donor, highlighting the impact of the 3-amino substituent on molecular properties [2].

Physicochemical Analysis Drug Design Computational Chemistry

Recommended Research Applications for 3-Amino-1H-pyrrolo[3,2-b]pyridin-7-ol (CAS 1190319-24-4)


Medicinal Chemistry: Synthesis of Kinase Inhibitor Libraries

This compound serves as a key intermediate for synthesizing novel kinase inhibitors. The pyrrolo[3,2-b]pyridine core is a privileged scaffold in kinase drug discovery, and the 3-amino and 7-hydroxy groups provide versatile handles for further derivatization [1]. It can be used to explore structure-activity relationships (SAR) around the 4-azaindole motif.

Chemical Biology: Development of Targeted Probes

The unique functional groups allow for the attachment of various linkers, fluorophores, or affinity tags, making it a suitable starting material for creating chemical probes to study protein function or cellular processes.

Organic Synthesis: Construction of Complex Heterocycles

The compound's fused bicyclic system and reactive amine and hydroxyl groups make it a valuable building block for constructing more complex, polycyclic heteroaromatic systems through established reactions like cross-coupling, alkylation, or cyclocondensation.

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